molecular formula C10H12O3 B1366891 2-Ethyl-3-methoxybenzoic acid CAS No. 57598-51-3

2-Ethyl-3-methoxybenzoic acid

Cat. No.: B1366891
CAS No.: 57598-51-3
M. Wt: 180.2 g/mol
InChI Key: RXCOEMMGBRUEEG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Ethyl-3-methoxybenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also affect gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which the adverse effects become significant. These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. Additionally, this compound can interact with cofactors like NADH and FADH2, affecting their availability and utilization in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Binding proteins may also play a role in its transport and localization, ensuring that it reaches its target sites within the cell. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its proper localization and function. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid. In this process, benzoic acid reacts with an alkylating agent, such as bromoethane, in the presence of a base catalyst. The reaction is typically carried out under heated conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The product is then purified through crystallization or distillation techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-methoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-3-methoxybenzoic acid
  • 3-Methoxybenzoic acid
  • 2-Ethylbenzoic acid

Comparison: 2-Ethyl-3-methoxybenzoic acid is unique due to the specific positioning of its ethyl and methoxy groups, which can influence its reactivity and biological activity. Compared to 2-methyl-3-methoxybenzoic acid, the ethyl group provides different steric and electronic effects, potentially altering its chemical behavior and interactions .

Properties

IUPAC Name

2-ethyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOEMMGBRUEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482244
Record name 2-ETHYL-3-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57598-51-3
Record name 2-ETHYL-3-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 L, 4-necked round-bottom flask equipped with addition funnel, overhead stirring, and nitrogen purge was dried and charged with 128 g (623 mmoles) of 2-(3-methoxyphenyl)-5,5-dimethyloxazoline in 2.5 L of tetrahydrofuran. The mixture was cooled to -65° C. in a dry ice/isopropanol bath, and 450 mL of 1.6N n-butyl lithium was added slowly. After complete addition, the mixture was stirred for 1.5 hours at -45° to -30° C. After cooling to -45° C., ethyl iodide was added (80 mL, 1 mole). The temperature was maintained at -45° C. for 20 minutes, the mixture was allowed to warm to room temperature and was stirred overnight. Saturated ammonium chloride was added with ice cooling, and the mixture extracted several times with ether. The organic extracts were combined, dried over sodium sulfate, and solvent was removed in vacuo to give an oily solid. The solid was dissolved in 1 L of 6N hydrochloric acid in 3:1 water:methanol and heated at reflux for 15 hours. The hydrolysis was monitored by 1H NMR and shown to be about 75% complete. Additional acid was added (200 mL of 6N hydrochloric acid in 3:1 water:methanol), and the mixture was heated again at reflux for 8 hours. The mixture was cooled on ice, solids were collected, and dissolved in 10% aq. sodium hydroxide/methylene chloride. The aqueous layer was removed, acidified, and filtered to yield a tan solid which was air-dried at room temperature (53 g). An additional 23 g of product was obtained by further acidic hydrolysis of the methylene chloride extract. The melting point of the desired acid was 100°-101° C.
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2-(3-methoxyphenyl)-5,5-dimethyloxazoline
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450 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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